Field: Oncology
Application: Luteolin has been found to combat cancer by modulating cell-signaling pathways across various types of cancer.
Results: The studies have confirmed that luteolin can inhibit cancer-cell survival and proliferation.
Field: Immunology
Application: Luteolin has been found to have anti-inflammatory effects.
Field: Biochemistry
Application: Luteolin has been found to have antioxidant effects.
Field: Neurology
Application: Luteolin has been found to have neuroprotective effects.
Field: Hepatology
Application: Luteolin can reduce the degree of hepatic fibrosis.
Results: Luteolin can inhibit hepatic stellate cell (HSC) proliferation and collagen synthesis in vitro.
Field: Microbiology
Application: Luteolin has been found to have antimicrobial effects.
Application: Luteolin plays a vital role in the up/down-regulation of microRNAs (miRNAs) in cancer therapy.
Field: Pharmacology
Application: Luteolin can be converted to glucuronides when passing through the intestinal mucosa.
Luteolin is a naturally occurring flavonoid characterized by its chemical structure, which is a 3′, 4′, 5, 7-tetrahydroxyflavone. It possesses a C6-C3-C6 carbon skeleton formed by two benzene rings linked by a heterocyclic ring. Luteolin appears as a yellow crystalline compound and is predominantly found in various plants, fruits, and vegetables. Its extraction from natural sources can be challenging due to its low concentration in these materials, necessitating advanced extraction techniques for significant yields .
The mechanism of action of luteolin is complex and depends on the specific biological effect being studied. Here are some proposed mechanisms:
Luteolin exhibits a broad spectrum of biological activities, including:
These activities make luteolin a subject of interest for therapeutic applications in chronic diseases.
Synthesis of luteolin can be achieved through several methods:
Luteolin has diverse applications across several fields:
Research on luteolin's interactions has revealed significant findings:
Luteolin shares structural similarities with other flavonoids but possesses unique properties that distinguish it:
Compound | Structure Features | Unique Properties |
---|---|---|
Quercetin | 3′, 4′, 5, 7-tetrahydroxyflavone | Stronger anti-inflammatory effects |
Apigenin | 4′, 5, 7-trihydroxyflavone | More potent against certain cancer types |
Kaempferol | 3′, 4′, 5-hydroxyflavone | Exhibits different cellular signaling pathways |
Chrysin | 5, 7-dihydroxyflavone | Known for its anxiolytic properties |
Luteolin's distinct arrangement of hydroxyl groups contributes to its potent antioxidant activity and unique biological profile compared to these similar compounds .
Irritant